molecular formula C16H12O2 B14223659 2-Cyclopropene-1-carboxylic acid, 1,2-diphenyl-, (1R)- CAS No. 824425-17-4

2-Cyclopropene-1-carboxylic acid, 1,2-diphenyl-, (1R)-

Katalognummer: B14223659
CAS-Nummer: 824425-17-4
Molekulargewicht: 236.26 g/mol
InChI-Schlüssel: SGWQZGIXDJIKBF-MRXNPFEDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Cyclopropene-1-carboxylic acid, 1,2-diphenyl-, (1R)- is a chemical compound with a unique structure characterized by a cyclopropene ring and two phenyl groups

Vorbereitungsmethoden

The synthesis of 2-Cyclopropene-1-carboxylic acid, 1,2-diphenyl-, (1R)- typically involves the cyclopropanation of suitable precursors. One common method includes the reaction of diphenylacetylene with diazomethane under controlled conditions to form the cyclopropene ring. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

2-Cyclopropene-1-carboxylic acid, 1,2-diphenyl-, (1R)- undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyclopropene ring into a cyclopropane ring, often using hydrogenation catalysts.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with palladium catalysts, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

2-Cyclopropene-1-carboxylic acid, 1,2-diphenyl-, (1R)- has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: Researchers study its interactions with biological molecules to understand its potential as a biochemical tool.

    Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in designing molecules with specific biological activities.

    Industry: It finds applications in the development of new materials and chemical processes

Wirkmechanismus

The mechanism of action of 2-Cyclopropene-1-carboxylic acid, 1,2-diphenyl-, (1R)- involves its interaction with molecular targets through its cyclopropene ring and phenyl groups. These interactions can affect various biochemical pathways, depending on the specific application. For instance, in drug development, the compound may bind to specific enzymes or receptors, modulating their activity .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 2-Cyclopropene-1-carboxylic acid, 1,2-diphenyl-, (1R)- include:

The uniqueness of 2-Cyclopropene-1-carboxylic acid, 1,2-diphenyl-, (1R)- lies in its specific stereochemistry and the presence of two phenyl groups, which confer distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

824425-17-4

Molekularformel

C16H12O2

Molekulargewicht

236.26 g/mol

IUPAC-Name

(1R)-1,2-diphenylcycloprop-2-ene-1-carboxylic acid

InChI

InChI=1S/C16H12O2/c17-15(18)16(13-9-5-2-6-10-13)11-14(16)12-7-3-1-4-8-12/h1-11H,(H,17,18)/t16-/m1/s1

InChI-Schlüssel

SGWQZGIXDJIKBF-MRXNPFEDSA-N

Isomerische SMILES

C1=CC=C(C=C1)C2=C[C@]2(C3=CC=CC=C3)C(=O)O

Kanonische SMILES

C1=CC=C(C=C1)C2=CC2(C3=CC=CC=C3)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.